Regioselective Synthesis Yield: Target vs. Regioisomer
Under optimized reaction conditions (acetone, 0 °C to rt, 30 min), the target compound 4-(4,6-dichloropyrimidin-2-yl)morpholine is obtained as the major product in 79% yield, whereas its regioisomer, 4-(2,6-dichloropyrimidin-4-yl)morpholine, forms as a minor product in only 20% yield . This regioselectivity is critical for synthetic planning and procurement: sourcing the correct isomer avoids costly and time-consuming separation of a regioisomeric mixture.
| Evidence Dimension | Synthetic yield (isolated) |
|---|---|
| Target Compound Data | 79% yield |
| Comparator Or Baseline | 4-(2,6-dichloropyrimidin-4-yl)morpholine: 20% yield |
| Quantified Difference | 3.95-fold higher yield for target |
| Conditions | Reaction of 2,4,6-trichloropyrimidine with morpholine (1.05 eq) in acetone at 0 °C for 15 min, then rt for 15 min; purification by silica gel chromatography |
Why This Matters
Higher synthetic accessibility translates to lower procurement cost and more reliable supply for large-scale medicinal chemistry programs.
